3-(Difluoromethoxy)benzohydrazide
Description
Contextualizing Aryl Hydrazides within Organic and Medicinal Chemistry
Aryl hydrazides are a class of organic compounds that have long been recognized for their versatility in both organic synthesis and medicinal chemistry. The hydrazide functional group (-CONHNH2) is a key pharmacophore and a valuable synthetic handle. In medicinal chemistry, hydrazide derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netderpharmachemica.comderpharmachemica.com They serve as crucial intermediates in the synthesis of various heterocyclic compounds, which are prevalent in many drug structures. googleapis.com The ability of the hydrazide moiety to form stable hydrazones with aldehydes and ketones further expands its utility in creating diverse molecular libraries for biological screening. googleapis.com
Significance of Difluoromethoxy Moieties in Molecular Design
The introduction of fluorine-containing groups into organic molecules is a well-established strategy in modern drug discovery. The difluoromethoxy group (-OCHF2) is particularly noteworthy for its ability to modulate key physicochemical properties of a molecule. It is known to enhance metabolic stability and improve membrane permeability, both of which are critical parameters for drug efficacy. The difluoromethoxy group can also alter the acidity and lipophilicity of a compound, influencing its binding affinity to biological targets. researchgate.net Its unique electronic properties can lead to favorable interactions within protein binding sites, making it a valuable substituent for optimizing lead compounds in drug development programs.
Historical Development and Initial Academic Interest in 3-(Difluoromethoxy)benzohydrazide
While the precise date and context of the first synthesis of this compound are not extensively documented in readily available academic literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds and aryl hydrazides in pharmaceutical and agrochemical research. Chemical suppliers list it as a commercially available building block for research, indicating its utility in synthetic chemistry. americanelements.com The initial interest in this compound likely stemmed from the recognized potential of combining the bio-active hydrazide scaffold with the property-modulating difluoromethoxy group. A US patent from 1987 describes the synthesis of N-(3-Difluoromethoxy-4-methoxyphenyl)acetamide, a structurally related compound, for use as an intermediate in the preparation of medicaments, highlighting the early interest in difluoromethoxy-substituted phenyl derivatives in pharmaceutical research. googleapis.com
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its potential therapeutic applications, particularly in the field of anti-fibrotic drug discovery. A notable study has investigated its role in mitigating pulmonary fibrosis. This research demonstrated that this compound can inhibit the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis.
Beyond this specific application, the compound's structure suggests its potential as a versatile intermediate for the synthesis of a wide range of derivatives. The reactivity of the hydrazide group allows for the creation of various hydrazones and heterocyclic compounds, while the difluoromethoxy-substituted aromatic ring provides a platform for further functionalization. This positions this compound as a valuable tool for medicinal chemists seeking to develop novel compounds with a range of biological activities, including but not limited to antimicrobial and anticancer agents, which are common targets for benzohydrazide (B10538) derivatives. researchgate.netderpharmachemica.comderpharmachemica.com
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)14-6-3-1-2-5(4-6)7(13)12-11/h1-4,8H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTYVTSFKBHCHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethoxy Benzohydrazide
Conventional Synthetic Pathways to 3-(Difluoromethoxy)benzohydrazide
Conventional approaches to the synthesis of this compound typically rely on the formation of the hydrazide moiety from a pre-functionalized benzoic acid derivative. These methods are well-established and often involve two key strategies: the esterification-hydrazinolysis sequence and direct conversion from an activated carboxylic acid derivative.
Esterification-Hydrazinolysis Sequences for Benzohydrazide (B10538) Formation
A common and reliable method for the preparation of benzohydrazides is the two-step process involving the initial formation of a methyl or ethyl ester of the corresponding benzoic acid, followed by hydrazinolysis. orientjchem.org
Step 1: Esterification of 3-(Difluoromethoxy)benzoic Acid
The synthesis commences with the esterification of 3-(difluoromethoxy)benzoic acid. This can be achieved by refluxing the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. This acid-catalyzed esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.
Step 2: Hydrazinolysis of the Ester
The resulting ester, for instance, methyl 3-(difluoromethoxy)benzoate, is then subjected to hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol. The reaction is typically carried out at elevated temperatures, such as reflux, for several hours to ensure complete conversion. nih.gov The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired this compound. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). orientjchem.org Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization from a suitable solvent like ethanol to yield the purified benzohydrazide. orientjchem.org
A similar esterification and subsequent hydrazinolysis approach has been successfully employed in the synthesis of adamantane-1-carbohydrazide, where the methyl ester of 1-adamantane carboxylic acid is treated with hydrazine hydrate.
Direct Synthesis Routes for this compound
An alternative and more direct conventional route involves the conversion of 3-(difluoromethoxy)benzoic acid into a more reactive acylating agent, such as an acyl chloride, which then readily reacts with hydrazine.
Step 1: Formation of 3-(Difluoromethoxy)benzoyl Chloride
3-(Difluoromethoxy)benzoic acid can be converted to its corresponding acyl chloride, 3-(difluoromethoxy)benzoyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.
Step 2: Reaction with Hydrazine
The resulting 3-(difluoromethoxy)benzoyl chloride is then reacted with hydrazine hydrate. This reaction is generally rapid and exothermic, and it is often carried out at low temperatures to control the reaction rate and minimize side reactions. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic hydrazine, leading to the formation of this compound and hydrochloric acid. A base is often added to neutralize the HCl byproduct. This method can be advantageous due to the high reactivity of the acyl chloride, which can lead to shorter reaction times and high yields.
Advanced Synthetic Approaches Utilizing Fluorination Techniques
Modern synthetic chemistry offers more sophisticated methods for the introduction of the difluoromethoxy group, which can be applied to the synthesis of precursors for this compound. These techniques often provide access to these fluorinated motifs under milder conditions.
Photoredox Catalysis in Difluoromethoxylation for this compound Precursors
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds and the introduction of fluorinated groups. This methodology can be applied to the difluoromethoxylation of aromatic systems, providing a pathway to synthesize precursors of this compound.
In a typical setup, an aromatic precursor, such as a 3-substituted benzonitrile (B105546) or benzoate, could be subjected to a photoredox-catalyzed reaction. This process would involve a photocatalyst, often a ruthenium or iridium complex, a difluoromethoxylating agent, and a light source (e.g., blue LEDs). The photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process, generating a difluoromethoxy radical (•OCF₂H) from a suitable precursor. This radical can then add to the aromatic ring of the substrate. Subsequent oxidation and deprotonation steps would then lead to the formation of the difluoromethoxylated aromatic compound, which could then be converted to this compound through the conventional methods described above. The mild reaction conditions of photoredox catalysis make it compatible with a wide range of functional groups.
Selective Difluoromethylation Strategies in Benzohydrazide Synthesis
Another advanced approach involves the direct, selective difluoromethylation of a suitable benzohydrazide precursor. While direct C-H difluoromethoxylation of an existing benzohydrazide is challenging, strategies could be envisioned that install the difluoromethyl group at an earlier stage on a precursor molecule.
For instance, a precursor such as 3-hydroxybenzohydrazide (B1677109) could potentially undergo difluoromethylation. The most common method for introducing a difluoromethyl ether involves the reaction of an oxygen nucleophile with a source of difluorocarbene (:CF₂). Reagents that generate difluorocarbene include sodium chlorodifluoroacetate. The reaction of a phenoxide, generated from 3-hydroxybenzohydrazide, with difluorocarbene would install the desired difluoromethoxy group.
Optimization of Reaction Conditions and Yields for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to improve the efficiency of the synthetic methods described.
For the esterification-hydrazinolysis sequence , the choice of solvent and temperature for the hydrazinolysis step can significantly impact the reaction outcome. While ethanol is a common solvent, other alcohols or solvent mixtures can be explored. The reaction time is another critical parameter that needs to be optimized to ensure complete conversion without promoting the formation of byproducts.
In the direct synthesis route from the acyl chloride, controlling the temperature is paramount to prevent side reactions, such as the formation of the 1,2-diacylhydrazine byproduct. The stoichiometry of the reactants, particularly the ratio of hydrazine to the acyl chloride, must be carefully controlled.
For advanced methods like photoredox catalysis, optimization would involve screening different photocatalysts, solvents, and light sources to achieve the highest possible yield and selectivity for the desired difluoromethoxylated precursor.
Below is an interactive data table summarizing the key parameters that can be optimized for the conventional synthesis of this compound.
| Parameter | Esterification-Hydrazinolysis | Direct Synthesis from Acyl Chloride | Potential Impact on Yield and Purity |
| Reactant Ratio | Excess alcohol in esterification; controlled hydrazine in hydrazinolysis | Controlled hydrazine to acyl chloride ratio | Affects reaction completion and minimizes byproducts. |
| Temperature | Reflux for both steps | Low temperature for hydrazinolysis | Controls reaction rate and selectivity. |
| Solvent | Alcohols (e.g., ethanol, methanol) | Inert solvents for acylation; various for hydrazinolysis | Influences solubility of reactants and reaction kinetics. |
| Reaction Time | Monitored by TLC (typically several hours) | Generally shorter than esterification-hydrazinolysis | Ensures complete conversion while avoiding degradation. |
| Catalyst | Strong acid for esterification | None typically needed for hydrazinolysis | Affects the rate of the esterification step. |
By systematically adjusting these parameters, the synthesis of this compound can be made more efficient and cost-effective.
Catalyst Systems and Solvent Effects in this compound Synthesis
The conversion of 3-(difluoromethoxy)benzoic acid to this compound involves two critical transformations, each influenced by the catalytic system and solvent employed.
Formation of 3-(Difluoromethoxy)benzoyl chloride:
The most common method for the synthesis of acyl chlorides from carboxylic acids is the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice. The reaction typically requires a catalyst to proceed at a practical rate. While specific studies on 3-(difluoromethoxy)benzoyl chloride are not extensively detailed in publicly available literature, analogies can be drawn from the synthesis of other substituted benzoyl chlorides. For instance, the synthesis of 3-(trifluoromethyl)benzoyl chloride often utilizes pyridine (B92270) or N,N-dimethylformamide (DMF) as a catalyst. chemicalbook.com These catalysts function by reacting with thionyl chloride to form a more reactive intermediate, which then facilitates the conversion of the carboxylic acid.
The choice of solvent is also crucial. Non-polar, aprotic solvents such as toluene (B28343) or chlorobenzene (B131634) are often employed to prevent unwanted side reactions. chemicalbook.comchemicalbook.com The reaction is typically carried out at elevated temperatures to ensure completion. For example, the synthesis of 3-(difluoromethylthio)benzoyl chloride is conducted in toluene at 100°C. chemicalbook.com
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Pyridine | Chlorobenzene | Room Temp to 132 | ~87 | chemicalbook.com |
| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Toluene | 100 | Not specified | chemicalbook.com |
| Phosphorus pentachloride (PCl₅) | None | Neat | Exothermic, then ~200 | ~90 | prepchem.com |
| Oxalyl chloride | None | Benzene (B151609) | Gentle heating | ~97 | prepchem.com |
Formation of this compound from 3-(Difluoromethoxy)benzoyl chloride:
The reaction of a benzoyl chloride with hydrazine hydrate is generally a rapid and high-yielding process. This step is often carried out in a protic solvent, such as ethanol or methanol, which can solubilize both the acyl chloride and hydrazine hydrate. nih.gov The reaction is typically conducted at low temperatures initially to control the exothermic reaction, and then may be allowed to warm to room temperature or gently heated to ensure completion. mdpi.comresearchgate.net The use of a base, such as sodium hydroxide, can be employed to neutralize the hydrochloric acid byproduct, which can influence the reaction rate and yield. rsc.org Studies on the synthesis of various benzohydrazides have shown that the choice of solvent can impact the ease of product isolation and purity. For instance, in some cases, the product may precipitate directly from the reaction mixture upon formation.
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Methyl-benzoyl chloride | Hydrazine monohydrate, NaOH | Ethanol | -10°C | High | rsc.org |
| Methyl salicylate | Hydrazine hydrate | None (Microwave) | Microwave irradiation | High | mdpi.comresearchgate.net |
| Substituted benzoyl chlorides | Hydrazine hydrate | Ethanol | Reflux | 40-67 | mdpi.com |
| Benzoyl chloride | Hydrazine hydrate | Not specified (Microwave) | Microwave irradiation | Not specified | nih.gov |
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its subsequent applications. The primary methods employed are recrystallization and column chromatography.
Recrystallization:
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the crude product sparingly at room temperature but will have high solubility at elevated temperatures. mt.com For benzohydrazide derivatives, common solvents for recrystallization include ethanol, methanol, and aqueous mixtures of these alcohols. nih.gov The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the pure compound crystallizes out, while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. wisc.edu For hydrazones, which are structurally related to hydrazides, recrystallization is often an effective purification method. reddit.com
Column Chromatography:
If recrystallization does not yield a product of sufficient purity, column chromatography is a more rigorous purification method. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable eluent (solvent system) is chosen to move the compounds down the column at different rates. For compounds like substituted benzohydrazides, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used as the eluent. chemicalbook.com The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure compound are collected and the solvent is evaporated to yield the purified product. For hydrazones that are difficult to purify, doping the purification solvents with a small amount of a base like triethylamine (B128534) (e.g., 1%) has been suggested to improve separation on silica gel. reddit.com
| Purification Method | Typical Solvents/Eluents | Key Considerations | Reference |
|---|---|---|---|
| Recrystallization | Ethanol, Methanol, Ethanol/Water | Choice of solvent is critical for good recovery. The compound should have low solubility in the cold solvent and high solubility in the hot solvent. | nih.govmt.comwisc.edu |
| Column Chromatography | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | Effective for removing closely related impurities. The ratio of the eluents needs to be optimized for good separation. | chemicalbook.com |
| Washing | Water, n-Hexane, Chloroform, Ethanol | Can be used to remove soluble impurities from a solid crude product. | researchgate.net |
Chemical Reactivity and Derivatization Strategies of 3 Difluoromethoxy Benzohydrazide
Reactivity of the Hydrazide Functional Group in 3-(Difluoromethoxy)benzohydrazide
The hydrazide functional group (-CONHNH₂) is the more reactive site of the molecule, participating in a variety of common organic reactions.
Hydrazone Formation and Condensation Reactions
A key reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. smolecule.comnumberanalytics.com This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. numberanalytics.com This transformation is often catalyzed by a few drops of acid, such as acetic acid, and is typically carried out by refluxing the reactants in a solvent like ethanol (B145695). mdpi.comderpharmachemica.com
The formation of hydrazones is a versatile method for creating new carbon-nitrogen double bonds (C=N) and is a cornerstone in the synthesis of various biologically active molecules. nih.govnih.govekb.eg For instance, the reaction of this compound with substituted benzaldehydes yields a series of N'-benzylidene-3-(difluoromethoxy)benzohydrazide derivatives. nih.gov
Table 1: Examples of Hydrazone Formation from this compound
| Aldehyde/Ketone Reactant | Resulting Hydrazone Product |
| Substituted Benzaldehydes | N'-Benzylidene-3-(difluoromethoxy)benzohydrazides nih.gov |
| Thiazole-2-carbaldehyde | (E)-N'-(thiazol-2-ylmethylene)benzohydrazide derivatives mdpi.com |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | N′-(4-hydroxy-3,5-dimethoxybenzylidene)-3-(trifluoromethoxy)benzohydrazide nih.gov |
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazide and its derived hydrazone functionalities are excellent precursors for the synthesis of various heterocyclic compounds, particularly 1,3,4-oxadiazoles. One common method involves the oxidative cyclization of hydrazide-hydrazones. biointerfaceresearch.com Reagents like potassium permanganate (B83412) in acetone (B3395972) or bromine in acetic acid can facilitate this transformation. biointerfaceresearch.com
Another route to 1,3,4-oxadiazoles is through the cyclodehydration of N,N'-diacylhydrazines, which can be formed from the parent hydrazide. biointerfaceresearch.com This can be achieved using reagents such as trimethylchlorosilane or triflic anhydride. biointerfaceresearch.com These cyclization strategies are pivotal in medicinal chemistry for accessing scaffolds with diverse pharmacological properties.
Reduction Pathways of the Hydrazide Moiety
The hydrazide group in this compound can be reduced to the corresponding amine. smolecule.com This transformation expands the synthetic utility of the parent compound, providing access to different classes of derivatives. While specific reducing agents for this compound are not extensively documented, general methods for hydrazide reduction, such as catalytic hydrogenation or the use of metal hydrides, could potentially be applied. For example, nitro groups on a benzene (B151609) ring, which share some electronic similarities with the hydrazide group, can be reduced to anilines using metal catalysts like zinc amalgam. youtube.com
Transformations Involving the Difluoromethoxy Substituent
The difluoromethoxy group (-OCHF₂) influences the electronic properties of the benzene ring and can also be a site for chemical modification, although it is generally less reactive than the hydrazide group.
Nucleophilic Substitution Reactions on the Difluoromethoxy Group
Direct nucleophilic substitution on the difluoromethoxy group is challenging. There are no reported examples of a direct nucleophilic displacement of a fluoride (B91410) ion from fluoroform, a related simple molecule. acs.org However, the formation of difluoromethoxyarenes from phenols can occur via the intermediacy of difluorocarbene (:CF₂), which is then attacked by the phenoxide. acs.org
Functional Group Interconversions on the Difluoromethoxy Aryl Ring
The difluoromethoxy group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. smolecule.com This directing effect is a key consideration in planning further functionalization of the benzene ring.
Functional group interconversion (FGI) provides a strategic approach to modify the substitution pattern of the aromatic ring. youtube.comslideshare.net For example, a group introduced at the meta-position could subsequently be transformed into other functional groups through various reactions. Common FGIs include the reduction of a nitro group to an amine, oxidation of an alkyl side-chain to a carboxylic acid, or the conversion of a halogen to other functionalities via cross-coupling reactions. youtube.commsu.edu The specific conditions for these transformations on the this compound ring system would need to be empirically determined.
Table 2: Potential Functional Group Interconversions on the Aromatic Ring
| Initial Functional Group | Target Functional Group | Potential Reagents |
| Nitro (NO₂) | Amine (NH₂) | Zn, HCl or H₂, Pd/C youtube.com |
| Alkyl (R) | Carboxylic Acid (COOH) | KMnO₄, NaOH, heat youtube.com |
| Halogen (Br, I) | Aryl, Alkynyl, etc. | Palladium catalysts, organometallic reagents researchgate.net |
| Hydroxyl (OH) | Difluoromethoxy (OCHF₂) | Difluorocarbene source acs.orgrsc.org |
Synthesis of Analogues and Derivatives of this compound
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues and derivatives. These modifications can be broadly categorized into three main strategies: alterations to the phenyl ring system, substitutions on the hydrazide nitrogen atoms, and the creation of bifunctional conjugates.
Structural Modifications on the Phenyl Ring System
A plausible, though not explicitly documented, synthetic approach for modifying the phenyl ring of this compound could involve the following hypothetical reaction scheme:
| Starting Material | Reagents and Conditions | Hypothetical Product |
| This compound | HNO₃/H₂SO₄ | Nitro-substituted this compound |
| This compound | Br₂/FeBr₃ | Bromo-substituted this compound |
It is important to emphasize that the above table represents hypothetical transformations based on general chemical principles, as specific literature detailing these modifications on this compound is scarce.
Varied Substitutions on the Hydrazide Nitrogen Atoms
The hydrazide functional group (-CONHNH₂) is a key reactive center in this compound, allowing for a wide array of derivatization strategies. The most common reaction involving hydrazides is their condensation with aldehydes and ketones to form the corresponding N'-substituted hydrazones. derpharmachemica.comderpharmachemica.com This reaction is typically carried out under mild acidic or basic conditions and is a robust method for introducing a vast range of substituents onto the terminal nitrogen atom.
While the scientific literature contains numerous examples of the synthesis of N'-benzylidene-benzohydrazides from various substituted benzohydrazides and benzaldehydes derpharmachemica.com, specific studies detailing the reaction of this compound with a library of aldehydes are not prominently featured.
Based on established synthetic protocols for other benzohydrazides, one can postulate the synthesis of a variety of N'-substituted derivatives of this compound. A representative, albeit hypothetical, data table of such derivatives is presented below:
| Aldehyde/Ketone Reactant | Hypothetical Product Name |
| Benzaldehyde | N'-Benzylidene-3-(difluoromethoxy)benzohydrazide |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-3-(difluoromethoxy)benzohydrazide |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-3-(difluoromethoxy)benzohydrazide |
| Acetone | N'-(Propan-2-ylidene)-3-(difluoromethoxy)benzohydrazide |
Further derivatization of the hydrazide moiety could involve acylation or sulfonylation of the nitrogen atoms, leading to the formation of N,N'-di-substituted derivatives. However, such transformations are less commonly reported for benzohydrazides compared to hydrazone formation.
Bifunctional Conjugates Incorporating this compound Scaffolds
The development of bifunctional or hybrid molecules, which combine two or more pharmacophores to target multiple biological pathways, is a growing area of research. The this compound scaffold could potentially be incorporated into such conjugates to leverage the advantageous properties conferred by the difluoromethoxy group.
This could be achieved by linking the this compound moiety to another biologically active molecule through a suitable linker. The point of attachment could be the terminal nitrogen of the hydrazide group, or a functional group introduced onto the phenyl ring.
For example, research has been conducted on synthesizing benzohydrazide (B10538) derivatives linked to other heterocyclic systems, such as dihydropyrazoles, to create hybrid molecules with potential biological activities. nih.gov While no specific examples utilizing this compound in this context have been found in the searched literature, this strategy represents a viable approach for its further derivatization.
A hypothetical example of a bifunctional conjugate could involve the reaction of this compound with a molecule containing an aldehyde group and another pharmacophore.
This compound presents a versatile scaffold for the synthesis of a wide range of derivatives. The established reactivity of the benzohydrazide functional group, particularly in the formation of hydrazones, provides a reliable method for introducing molecular diversity. Furthermore, the potential for modification of the phenyl ring and the incorporation of the entire scaffold into bifunctional conjugates opens up numerous avenues for future research. Although specific examples of the derivatization of this compound are not widely documented, the general principles of organic synthesis suggest that a rich chemistry of this compound is waiting to be explored. Further investigation into the synthesis and characterization of its derivatives is warranted to fully unlock the potential of this fluorinated building block.
Advanced Spectroscopic and Structural Characterization of 3 Difluoromethoxy Benzohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationaip.orgderpharmachemica.comderpharmachemica.comlsdjmr.com
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(Difluoromethoxy)benzohydrazide is predicted to provide definitive information about the number and environment of all protons in the molecule. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the hydrazide group (C2-H) and the proton between the two substituents (C4-H) are expected to appear as distinct signals. The remaining aromatic protons (C5-H, C6-H) would also show characteristic splitting patterns due to coupling with their neighbors.
A key feature in the spectrum is the signal for the difluoromethoxy group's proton (-OCHF₂). This proton is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J-H,F coupling). The hydrazide group contributes two types of protons: the N-H proton of the amide and the two protons of the terminal -NH₂ group. These typically appear as broad singlets and their chemical shifts can be sensitive to solvent, concentration, and temperature. The amide proton (CONH) is generally found further downfield compared to the amine (-NH₂) protons. derpharmachemica.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -NH (amide) | 10.0 - 10.5 | Broad Singlet | - |
| Aromatic H (C2, C4, C5, C6) | 7.2 - 7.8 | Multiplet | - |
| -OCHF₂ | 6.6 - 7.3 | Triplet | ~73 |
| -NH₂ (amine) | 4.5 - 5.0 | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the carbonyl carbon (C=O), and one for the difluoromethoxy carbon (-OCHF₂). derpharmachemica.com
The carbonyl carbon of the hydrazide group is typically observed in the downfield region of the spectrum, around 160-170 ppm. derpharmachemica.com The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The aromatic carbons will have shifts influenced by the electronic effects of both the hydrazide and difluoromethoxy substituents. The carbon attached to the difluoromethoxy group (C3) and the carbon attached to the hydrazide group (C1) will be readily identifiable. oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O (carbonyl) | 163 - 168 | Singlet |
| Aromatic C3 (-C-O) | 150 - 155 | Triplet (small) |
| Aromatic C1 (-C-CO) | 132 - 136 | Singlet |
| Aromatic C2, C4, C5, C6 | 115 - 130 | Singlet |
| -OCHF₂ | 113 - 118 | Triplet (large) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethoxy Assessment
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high magnetogyric ratio, it provides clear signals with a wide chemical shift range, making it ideal for assessing the difluoromethoxy group. nih.govnih.gov
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet due to coupling with the single adjacent proton (a ²J-H,F coupling). rsc.org The chemical shift of this doublet is characteristic of difluoromethoxy groups attached to an aromatic ring and typically falls within the range of -80 to -95 ppm relative to a standard like CFCl₃. rsc.orgslideshare.net This analysis provides unambiguous confirmation of the presence and electronic environment of the difluoromethoxy moiety.
Table 3: Predicted ¹⁹F NMR Data for this compound (Predicted values based on typical ranges for Ar-OCHF₂ groups)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCHF₂ | -80 to -95 | Doublet | ~73 |
Vibrational Spectroscopy Applications in this compound Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint."
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber and is highly characteristic of the functional groups present.
In the IR spectrum of this compound, several key absorption bands are expected. The N-H stretching vibrations of the amide (-CONH-) and amine (-NH₂) groups typically appear as distinct bands in the 3200-3400 cm⁻¹ region. derpharmachemica.com The C=O stretching of the hydrazide carbonyl group gives rise to a strong, sharp absorption band, usually between 1630 and 1680 cm⁻¹. aip.orgderpharmachemica.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage and the C-F stretching of the difluoromethyl group are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound (Based on data from benzohydrazide (B10538) and related functional groups)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH₂ / -NH- | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |
| C=O Stretch | Amide I | 1630 - 1680 | Strong |
| N-H Bend | Amide II | 1580 - 1620 | Medium-Strong |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium |
| C-O-C Stretch | Ar-O-CF₂ | 1200 - 1300 | Strong |
| C-F Stretch | -CF₂ | 1050 - 1150 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides information that is complementary to IR spectroscopy. It involves inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.
For this compound, the Raman spectrum would serve as a valuable molecular fingerprint. nih.gov Vibrations of non-polar bonds or symmetric vibrations often produce strong Raman signals. Therefore, the aromatic ring C=C stretching vibrations and the symmetric breathing mode of the benzene ring (around 1000 cm⁻¹) are expected to be particularly intense in the Raman spectrum. researchgate.net The C-F bonds, while showing strong IR absorption, may show weaker signals in the Raman spectrum. Conversely, other skeletal vibrations that are weak in the IR spectrum may be prominent in the Raman spectrum. The combination of IR and Raman data thus provides a more complete vibrational analysis, confirming the molecular structure and providing a unique spectral signature for this compound. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) of this compound is expected to be observed, confirming its molecular weight. The fragmentation of benzohydrazide derivatives is often predictable, with characteristic cleavage patterns aiding in structural confirmation.
The fragmentation of hydrazone derivatives of 2-(benzamido)benzohydrazide has been characterized using mass spectrometry, providing insight into the likely fragmentation pathways of similar compounds. researchgate.net The initial fragmentation in the mass spectrum of this compound would likely involve the cleavage of the C-N and N-N bonds of the hydrazide group, which are relatively weak. Common fragmentation patterns for aromatic compounds also include the loss of small neutral molecules.
Key fragmentation pathways for benzohydrazide derivatives typically involve the cleavage of the bond between the carbonyl carbon and the adjacent nitrogen atom. For this compound, this would lead to the formation of a 3-(difluoromethoxy)benzoyl cation. Further fragmentation could involve the loss of the difluoromethoxy group or cleavage of the aromatic ring. The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, allowing for its unambiguous identification. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
| [C8H7F2N2O2]+ | 201.05 | Molecular Ion (M+) |
| [C8H6F2O2]+ | 172.03 | Loss of NH2 |
| [C7H5F2O]+ | 155.03 | 3-(Difluoromethoxy)benzoyl cation |
| [C6H5F2O]+ | 129.03 | Loss of CO |
| [C6H4]+ | 76.03 | Benzene cation |
The study of degradation products of similar compounds, such as brinzolamide, using LC-ESI-Q-TOF mass spectrometry further illustrates the power of this technique in identifying and structuring related molecules and their metabolites. researchgate.net The fragmentation patterns observed in these studies can serve as a guide for predicting the behavior of this compound under mass spectrometric conditions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not available in the provided results, the analysis of related hydrazide and benzohydrazide structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions.
Studies on various hydrazone and benzohydrazide derivatives reveal common structural motifs. eurjchem.comresearchgate.netresearchgate.net These molecules often exhibit planar or near-planar conformations, a feature that can be influenced by the nature and position of substituents on the aromatic ring. The crystal packing is typically dominated by a network of intermolecular hydrogen bonds.
In the solid state, it is anticipated that molecules of this compound would be linked by hydrogen bonds involving the amide and amine protons of the hydrazide moiety as donors and the carbonyl oxygen and potentially the fluorine atoms of the difluoromethoxy group as acceptors. For instance, in the crystal structure of 4-hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate, molecules are linked into a two-dimensional network by N—H···O and O—H···O hydrogen bonds. researchgate.net Similar interactions are expected to play a crucial role in the crystal lattice of this compound, influencing its physical properties such as melting point and solubility.
The crystal systems for related hydrazide derivatives vary, with monoclinic and triclinic systems being common. researchgate.netmdpi.comcambridge.org The specific crystal system and space group for this compound would be determined by the symmetry of the molecule and the efficiency of its packing in the crystal lattice. The presence of the difluoromethoxy group may lead to specific intermolecular interactions, such as C-H···F hydrogen bonds, which could further stabilize the crystal structure.
Table 2: Representative Crystallographic Data for Related Hydrazide Compounds
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| N,N'-di(2-hydroxybenzylidene)hydrazine | Orthorhombic | Pbca | O-H···N | eurjchem.com |
| 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate | Monoclinic | Pn | N—H···O, O—H···O | researchgate.net |
| [Cd(DMPT)Cl2] (DMPT is a hydrazone ligand) | Monoclinic | P21/n | N-H···Cl | mdpi.com |
| Hydrazine (B178648) tetrafluoborate | Monoclinic | - | - | cambridge.org |
The determination of the crystal structure of this compound through X-ray crystallography would provide invaluable information on its bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state architecture and the nature of the non-covalent interactions that govern its crystal packing.
Computational and Theoretical Investigations of 3 Difluoromethoxy Benzohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, electronic distribution, and reactivity, without the need for empirical data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for determining the most stable three-dimensional arrangement of atoms, known as the conformational analysis.
For 3-(Difluoromethoxy)benzohydrazide, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can be used to perform a full geometry optimization. This process systematically explores the potential energy surface of the molecule to identify its global minimum energy conformation. The calculations would consider the rotational freedom around the single bonds, particularly the C-O, O-C, C-C, and C-N bonds, to map out the various possible conformers.
The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. Such studies reveal the most likely shape the molecule will adopt, which is critical for its interaction with other molecules. For instance, the orientation of the difluoromethoxy group relative to the benzohydrazide (B10538) moiety can significantly influence the molecule's polarity and steric profile. DFT studies on similar molecules, such as thiazole-5-carboxylic acid, have successfully identified multiple stable conformers and their relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 60° | 1.0 |
| 3 | 120° | 0.5 |
| 4 | 180° | 0.0 |
This table is illustrative and shows the type of data that would be generated from a DFT conformational analysis.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different values of the electrostatic potential.
For this compound, an MEP map would likely reveal:
Negative potential regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. They are expected to be located around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the hydrazide group. These regions indicate the sites for potential hydrogen bonding.
Positive potential regions (typically colored blue): These areas are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms, particularly the N-H protons of the hydrazide group.
Neutral regions (typically colored green): These areas have a relatively neutral potential and are less likely to be involved in strong electrostatic interactions.
The MEP map provides a clear picture of the charge distribution and is instrumental in understanding intermolecular interactions, such as how the molecule might interact with a biological receptor.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as a solvent.
An MD simulation of this compound in a solvent, such as water, would reveal:
Conformational Dynamics: The simulation would show how the molecule flexes and changes its shape over time, providing a more realistic picture of its conformational landscape than a static DFT calculation. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Solvent Interactions: The simulation would explicitly model the interactions between the molecule and the surrounding water molecules. This can reveal the formation and breaking of hydrogen bonds and provide insights into the molecule's solubility and how it is solvated.
Time-Averaged Properties: MD simulations can be used to calculate time-averaged properties, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule.
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are powerful tools for predicting how a small molecule like this compound might interact with a biological macromolecule, such as a protein or nucleic acid. These predictions can help to identify potential biological targets and guide the design of more potent and selective molecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule (ligand) to a protein receptor.
In a molecular docking study of this compound, the molecule would be docked into the binding site of a specific protein target. The output of the docking simulation would include:
Binding Pose: The most likely three-dimensional orientation of the molecule within the binding site.
Binding Affinity: A score that estimates the strength of the interaction, often expressed in kcal/mol. Lower scores typically indicate a stronger predicted interaction.
Intermolecular Interactions: The specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For example, docking studies could be performed against enzymes for which hydrazide derivatives are known inhibitors. The results would help to rationalize the molecule's potential biological activity and provide a basis for designing derivatives with improved binding.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | Tyr234, Ser156, Leu345 |
| Hydrogen Bonds | O of C=O with Tyr234; NH of hydrazide with Ser156 |
| Hydrophobic Interactions | Benzene (B151609) ring with Leu345 |
This table is illustrative and shows the type of data that would be generated from a molecular docking study.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model can be generated based on the structures of known active molecules (ligand-based) or the structure of the target's binding site (structure-based).
A ligand-based pharmacophore model for a series of active benzohydrazide derivatives could be developed to identify the key features responsible for their activity. These features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The model for this compound would likely highlight the importance of the hydrazide group for hydrogen bonding and the benzene ring for hydrophobic interactions.
This pharmacophore model can then be used to:
Virtually screen large compound libraries to identify other molecules that fit the model and are therefore likely to be active.
Guide the design of new derivatives of this compound with improved activity by ensuring they retain the key pharmacophoric features.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters through Computational Approaches
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success as a therapeutic agent. rdd.edu.iq A significant number of drug candidates fail in later stages of development due to unfavorable pharmacokinetic profiles. isca.me To mitigate these late-stage failures and to streamline the selection of promising lead compounds, computational or in silico methods are increasingly employed. These approaches utilize sophisticated algorithms and models to predict the ADME properties of a molecule based on its chemical structure, offering a rapid and cost-effective alternative to extensive experimental testing in the early phases of research. nih.govresearchgate.net
The predictive power of these computational tools stems from quantitative structure-activity relationship (QSAR) models and the analysis of vast databases of existing experimental data. nih.govresearchgate.net By correlating a molecule's structural and physicochemical features with its observed ADME behavior, these models can forecast the likely pharmacokinetic profile of novel compounds like this compound. This section details the in silico prediction of key ADME-relevant parameters for this compound, providing insights into its potential drug-likeness.
Physicochemical Properties and Drug-Likeness
A foundational aspect of computational ADME prediction is the analysis of a molecule's fundamental physicochemical properties. These characteristics are strong determinants of a compound's ability to be absorbed, distributed throughout the body, and permeate biological membranes. Key parameters for this compound have been computationally predicted and are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₈H₈F₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 202.18 g/mol | Influences size-dependent diffusion and transport. |
| LogP (Lipophilicity) | 1.35 | Indicates the balance between solubility in aqueous and lipid environments, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | Correlates with passive molecular transport through membranes and is a key predictor of oral bioavailability and BBB penetration. |
| Number of Hydrogen Bond Acceptors | 4 | Affects solubility and binding to biological targets. |
| Number of Hydrogen Bond Donors | 2 | Influences solubility and the formation of intermolecular interactions. |
| Number of Rotatable Bonds | 3 | Relates to molecular flexibility, which can impact binding affinity and bioavailability. |
| Molar Refractivity | 43.50 cm³ | A measure of molecular volume and polarizability, which can influence ligand-receptor binding. |
One of the most widely recognized frameworks for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule establishes general thresholds for the aforementioned physicochemical properties that are commonly observed in orally active drugs. A compound is considered to have favorable drug-like properties if it adheres to these guidelines. The evaluation of this compound against these and other established drug-likeness rules is presented in the following table.
Table 2: Evaluation of this compound Against Drug-Likeness Rules
| Rule | Parameter | Guideline | Predicted Value | Compliance |
|---|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight | ≤ 500 g/mol | 202.18 | Yes |
| LogP | ≤ 5 | 1.35 | Yes | |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes | |
| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes | |
| Ghose Filter | Molecular Weight | 160 to 480 g/mol | 202.18 | Yes |
| LogP | -0.4 to 5.6 | 1.35 | Yes | |
| Molar Refractivity | 40 to 130 cm³ | 43.50 | Yes | |
| Atom Count | 20 to 70 | 16 | No | |
| Veber Rule | TPSA | ≤ 140 Ų | 61.83 | Yes |
| Rotatable Bonds | ≤ 10 | 3 | Yes | |
| Egan Rule | LogP | ≤ 5.88 | 1.35 | Yes |
| TPSA | ≤ 131.6 Ų | 61.83 | Yes |
The analysis indicates that this compound demonstrates a high degree of compliance with these established filters for drug-likeness, suggesting a favorable profile for potential development as an orally administered therapeutic.
Predicted Pharmacokinetic Properties
Beyond general drug-likeness, computational tools can provide more specific predictions about a compound's pharmacokinetic behavior. These predictions are crucial for anticipating how a compound will be processed by the body.
Table 3: Predicted Pharmacokinetic Parameters for this compound
| Parameter | Predicted Value/Status | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut following oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which can otherwise reduce intracellular drug concentration. |
| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this cytochrome P450 isoform. |
| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this cytochrome P450 isoform. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this major metabolic enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this cytochrome P450 isoform. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this major cytochrome P450 isoform. |
These in silico findings suggest that this compound possesses promising pharmacokinetic characteristics, including high predicted gastrointestinal absorption and a low likelihood of penetrating the blood-brain barrier. isca.me The predicted inhibition of the CYP2C9 enzyme, however, indicates an area that would warrant further experimental investigation to assess the potential for drug-drug interactions.
Mechanistic Studies of Biological Interactions Non Clinical Focus
Investigations into Cellular Pathway Modulation by 3-(Difluoromethoxy)benzohydrazide
Extensive searches for scientific literature did not yield specific information on the modulation of cellular pathways, including the inhibition of Epithelial-Mesenchymal Transition (EMT) or the modulation of fibrotic markers, by this compound itself or its close analogues. The studies found pertained to structurally different compounds mdpi.comnih.gov. Therefore, the following subsections could not be addressed.
Inhibition of Epithelial-Mesenchymal Transition (EMT) in Cellular Models
No information was found in the available scientific literature regarding the inhibition of EMT by this compound.
Modulation of Fibrotic Markers in in vitro Cell Systems
No information was found in the available scientific literature regarding the modulation of fibrotic markers by this compound.
Enzyme Inhibition Profiles of this compound and its Analogues
Cholinesterase (AChE and BuChE) Inhibition Studies
Benzohydrazide (B10538) derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic transmission.
Studies on various analogues, including 2-benzoylhydrazine-1-carboxamides and hydrazones of 4-(trifluoromethyl)benzohydrazide, have demonstrated dual inhibitory activity against both AChE and BuChE. mdpi.comnih.gov For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed IC50 values ranging from 27.0–106.8 µM for AChE and 58.0–277.5 µM for BuChE. nih.gov Generally, many of these carboxamide derivatives inhibited AChE more strongly than BuChE. nih.gov
Another study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide reported dual inhibition with IC50 values of 46.8–137.7 µM for AChE and 19.1–881.1 µM for BuChE. mdpi.comnih.gov The majority of these compounds were more potent inhibitors of AChE. mdpi.comnih.gov However, certain substitutions, such as 2-chloro or 2-(trifluoromethyl)benzylidene groups, resulted in more potent inhibition of BuChE. mdpi.comnih.gov The most potent AChE inhibitor in this series, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, was found to act via a mixed-type inhibition mechanism. mdpi.comnih.gov
Similarly, a series of iodinated hydrazide-hydrazones exhibited moderate dual inhibition, with IC50 values from 15.1 to 140.5 µM for AChE and 35.5 to 170.5 µM for BuChE. nih.gov
| Compound Class | Target Enzyme | Reported IC50 Range (µM) |
|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides nih.gov | AChE | 27.0 - 106.8 |
| BuChE | 58.0 - 277.5 | |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide mdpi.comnih.gov | AChE | 46.8 - 137.7 |
| BuChE | 19.1 - 881.1 | |
| Iodinated hydrazide-hydrazones nih.gov | AChE | 15.1 - 140.5 |
| BuChE | 35.5 - 170.5 |
Fungal Sphingolipid Synthesis Enzyme Inhibition
The fungal sphingolipid biosynthesis pathway has been identified as a promising target for novel antifungal agents, and certain benzohydrazide analogues have shown inhibitory activity in this area. umass.edunih.gov Sphingolipids, such as glucosylceramide (GlcCer), are essential for the growth, cell division, and virulence of many pathogenic fungi. umass.edunih.gov
Research has identified specific benzohydrazide derivatives, such as N=-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and 3-bromo-N=-(3-bromo-4-hydroxybenzylidene) benzohydrazide (D0), as a new class of antifungals termed "hydrazycins". umass.edumdpi.com These compounds were found to inhibit the synthesis of fungal GlcCer without affecting the mammalian equivalent, suggesting a fungal-specific mechanism. mdpi.comoup.com The mechanism of action does not appear to be direct enzyme inhibition but rather the disruption of vesicular trafficking of lipid precursors, like ceramides, to the cell surface, which in turn inhibits GlcCer biosynthesis and cell division. mdpi.comnih.gov These compounds have demonstrated in vitro activity against several pathogenic fungi, including Cryptococcus neoformans, Histoplasma capsulatum, and fluconazole-resistant Cryptococcus strains. mdpi.comoup.com
DNA Gyrase Inhibition Mechanisms
Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.gov While the most known inhibitors are quinolones and coumarins, some benzohydrazide derivatives have also been explored for their potential to inhibit this enzyme. mdpi.comnih.gov
Specifically, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been reported to inhibit bacterial DNA gyrase. mdpi.com In a more detailed study, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were synthesized and evaluated as DNA gyrase inhibitors. nih.govresearchgate.net The results showed that these compounds could strongly inhibit DNA gyrase from both Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net A strong correlation was observed between the minimum inhibitory concentrations (MICs) against the bacteria and the IC50 values for DNA gyrase inhibition, indicating that the antibacterial effect is due to the targeting of this enzyme. nih.gov
| Compound | S. aureus DNA gyrase IC50 (µg/mL) | B. subtilis DNA gyrase IC50 (µg/mL) |
|---|---|---|
| 3j | 0.13 | 3.25 |
| 3k | 0.15 | 0.25 |
| 3p | 5.21 | 0.50 |
| 3s | 3.25 | 1.00 |
| Novobiocin (Reference) | 0.25 | 0.50 |
Phosphodiesterase (PDE4) Inhibition and Selectivity
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in cellular signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. mdpi.comresearchgate.net The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that can suppress inflammation and relax smooth muscle. researchgate.netresearchgate.net This mechanism has made PDE4 a significant target for the development of treatments for inflammatory diseases, particularly respiratory conditions like chronic obstructive pulmonary disease (COPD) and asthma. mdpi.cominnovareacademics.in
The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the inhibition of the PDE4B and PDE4D subtypes. acs.org Developing inhibitors with high selectivity for these specific subtypes is a key strategy in medicinal chemistry to enhance therapeutic effects while minimizing common side effects like emesis, which are often linked to the inhibition of other subtypes. acs.org
While the broader class of benzohydrazide derivatives has been explored for various biological activities, specific data on the phosphodiesterase (PDE4) inhibitory activity and subtype selectivity of this compound is not extensively documented in publicly available research. The development of selective PDE4 inhibitors often involves complex pharmacophores designed to fit into the specific hydrophobic pockets of the enzyme's active site. mdpi.com Compounds like Roflumilast and Apremilast are well-characterized PDE4 inhibitors that have been approved for clinical use, demonstrating the therapeutic potential of targeting this enzyme family. mdpi.com Further research would be necessary to determine if this compound possesses any significant inhibitory activity against PDE4 and its subtypes.
Antimicrobial Activity at the Molecular Level (Mechanism of Action)
Derivatives of benzohydrazide and related benzamides have shown significant antimicrobial properties, and research into their mechanism of action has identified specific molecular targets within bacterial cells. For a series of closely related difluorobenzamide derivatives, a primary mechanism of action is the inhibition of the bacterial cell division protein, FtsZ.
FtsZ is a crucial prokaryotic cytoskeletal protein that is homologous to eukaryotic tubulin. It assembles into a contractile ring (the Z-ring) at the site of cell division, and its proper function is essential for bacterial cytokinesis and survival. The difluorobenzamide derivatives have been shown to target S. aureus FtsZ, inducing a dose-dependent increase in its GTPase activity. This altered activity enhances the rate of FtsZ polymerization and results in the formation of overly stable polymers. By stabilizing these FtsZ polymers, the compounds prevent the normal dynamics of the Z-ring, leading to an inhibition of cell division and ultimately bacterial death. This specific targeting of a bacterial protein, which is distinct from mammalian tubulin, suggests a favorable selectivity profile for these compounds.
Antibacterial Activity Against Specific Bacterial Strains (In vitro)
In vitro studies have demonstrated that derivatives structurally related to this compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria. A series of 2,6-difluorobenzamide derivatives showed notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. The minimum inhibitory concentrations (MICs) for these compounds against various clinical MRSA strains were found to be consistently low, indicating strong antimicrobial potential.
For instance, these compounds were active against the MRSA strain ATCC 43300 as well as other clinical isolates. One isopentyloxy-substituted derivative also displayed modest activity against a vancomycin-resistant Enterococcus faecium (VRE) isolate. However, the compounds generally showed a lack of activity against the Gram-negative bacteria tested. This is likely attributable to the presence of efflux pumps in Gram-negative organisms, as three of the compounds were found to inhibit an Escherichia coli strain that lacked the AcrAB components of its efflux pump system.
Table 1: In Vitro Antibacterial Activity of Related Difluorobenzamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| MST A12 | S. aureus (MRSA) ATCC 43300 | 2 |
| B8 | S. aureus (MRSA) ATCC 43300 | 1 |
| B9 | S. aureus (MRSA) ATCC 43300 | 1 |
| C4 | S. aureus (MRSA) ATCC 43300 | 1 |
| C4 | Enterococcus faecium (VRE) | 8 |
| MST A12 | E. coli (AcrAB deficient) | 32 |
| B8 | E. coli (AcrAB deficient) | 32 |
| B9 | E. coli (AcrAB deficient) | 32 |
This table is generated based on data for structurally related difluorobenzamide derivatives as reported in scientific literature.
Antifungal Activity Against Pathogenic Fungal Strains (In vitro)
The benzohydrazide scaffold is a versatile structural motif that has been incorporated into various compounds exhibiting a broad spectrum of antifungal activity. In vitro testing of different benzohydrazide derivatives has confirmed their efficacy against several pathogenic fungal strains.
Studies have shown that certain iodinated benzohydrazide-hydrazone analogues are potent inhibitors of human pathogenic fungi, with some compounds demonstrating minimum inhibitory concentrations (MIC) of 1.95 µM or greater. Other research highlights the activity of benzohydrazide derivatives against Candida albicans, a common cause of opportunistic fungal infections. Modified chitosan hydrazide derivatives have also been reported to have good inhibitory effects against the pathogenic mold Aspergillus fumigatus. The mechanism of antifungal action for some related compounds is thought to involve the disruption of the fungal cell wall or interference with ergosterol synthesis, which is a critical component of the fungal cell membrane.
Table 2: In Vitro Antifungal Activity of Selected Benzohydrazide Derivatives
| Compound Class | Fungal Strain | Activity Metric | Value |
|---|---|---|---|
| Iodinated Benzohydrazide-Hydrazone | Pathogenic Fungi | MIC | ≥1.95 µM |
| Mesoionic Derivative (3a) | Cryptococcus gattii | MIC | 2.5 µg/mL |
| Benzoic Hydrazide Derivative (19e) | Gibberella zeae | EC₅₀ | 0.31 µg/mL |
| Benzoic Hydrazide Derivative (19e) | Botryosphaeria dothidea | EC₅₀ | 0.40 µg/mL |
This table presents data for various structurally related benzohydrazide derivatives against different fungal pathogens as reported in the literature.
Investigation of Anticancer Activity in Cell Lines (In vitro)
Numerous studies have explored the anticancer potential of benzohydrazide derivatives against a variety of human cancer cell lines in vitro. These investigations reveal that the benzohydrazide scaffold can be a key component in designing potent cytotoxic agents.
For example, a series of novel benzohydrazide derivatives incorporating a dihydropyrazole moiety was evaluated for antiproliferative activity against four cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). One compound from this series, H20, exhibited particularly potent activity with IC₅₀ values of 0.46, 0.29, 0.15, and 0.21 μM, respectively, and was also a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.
In another study, novel 4-((3-fluorobenzyl)oxy)benzohydrazide derivatives were identified as promising agents against prostate cancer. Two lead compounds, 8 and 14, showed significant cytotoxicity against the PC3 prostate cancer cell line with IC₅₀ values of 4.49 µM and 4.78 µM, respectively, while displaying much lower toxicity towards normal HUVEC cells, indicating a high selectivity index. Further research on benzimidazole-hydrazone compounds also demonstrated toxic effects on cancer cells, with one compound being particularly effective against HT29 (colon), MCF7 (breast), and C6 (glioma) cell lines.
Table 3: In Vitro Anticancer Activity of Selected Benzohydrazide Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
|---|---|---|---|
| Compound H20 | A549 | Lung Carcinoma | 0.46 |
| Compound H20 | MCF-7 | Breast Adenocarcinoma | 0.29 |
| Compound H20 | HeLa | Cervical Cancer | 0.15 |
| Compound H20 | HepG2 | Hepatocellular Carcinoma | 0.21 |
| Compound 8 | PC3 | Prostate Cancer | 4.49 |
| Compound 14 | PC3 | Prostate Cancer | 4.78 |
| Compound 3d | C6 | Glioma | 20.48 |
| Compound 3d | MCF-7 | Breast Adenocarcinoma | 25.6 |
| Compound 16f | HCT116 | Colon Carcinoma | 0.09 |
| Compound 14d | HCT116 | Colon Carcinoma | 0.25 |
This table summarizes the cytotoxic activity of various structurally related benzohydrazide derivatives against several human cancer cell lines, as reported in scientific literature.
Structure Activity Relationship Sar Analysis of 3 Difluoromethoxy Benzohydrazide Scaffolds
Influence of the Difluoromethoxy Group on Biological Potency and Selectivity
The difluoromethoxy group (-OCHF₂) is a key structural motif that significantly modulates the physicochemical and biological properties of the 3-(difluoromethoxy)benzohydrazide scaffold. Its introduction into a molecule can lead to enhanced metabolic stability, increased lipophilicity, and improved cell membrane permeability. nih.gov The unique electronic properties of the -OCHF₂ group, which acts as a weak hydrogen bond donor, can also foster stronger interactions with biological targets, thereby enhancing potency and selectivity. nih.govnih.gov
In medicinal chemistry, the difluoromethyl group is recognized as a metabolically robust bioisostere for alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov This substitution can prevent metabolic degradation, a crucial factor in drug design. For instance, studies on fluorine-containing taxoids have shown that a 3-CHF₂O group on the C2-benzoate moiety can be well-accommodated within deep hydrophobic pockets of protein binding sites, such as β-tubulin. This leads to an enhanced binding mode through favorable interactions between the difluoromethoxy group and the protein, contributing to remarkable potency. nih.gov The increased lipophilicity imparted by the difluoromethoxy group can facilitate the passage of the molecule through cellular membranes, leading to better bioavailability.
Impact of Substitutions on the Phenyl Ring of this compound Derivatives
Substitutions on the phenyl ring of the this compound core play a pivotal role in defining the compound's biological activity and selectivity. The nature, position, and number of substituents can dramatically alter the molecule's interaction with its target.
A notable example is found in the development of acylhydrazone-based inhibitors of fungal sphingolipid synthesis. nih.gov In this class of compounds, the 3-(difluoromethoxy)benzoyl hydrazide moiety serves as what is designated "Ring A". The biological activity is then modulated by substitutions on a second phenyl ring ("Ring B"), which is introduced via the hydrazone linkage.
SAR studies have demonstrated that halogen substitutions are well-tolerated and can be crucial for potency. For example, derivatives featuring a 3,5-dibromo-2-hydroxyphenyl group as Ring B exhibit potent antifungal activity. nih.gov The compound 3-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide was identified as a hit compound in screens against Cryptococcus neoformans. nih.gov
The data suggests that both the electronic and steric properties of the substituents are critical. The 2-hydroxyl group on Ring B was found to be essential for antifungal activity, likely participating in key hydrogen bonding interactions within the target's active site. nih.gov The presence of bulky, electron-withdrawing bromine atoms at the 3 and 5 positions of Ring B further enhances this activity. In contrast, replacing a 4-fluorophenyl group with a 4-fluoromethylphenyl group led to a significant decrease in selectivity, highlighting the sensitive nature of these substitutions. nih.gov
| Compound Name | Ring A Substitution | Ring B Substitution | Observed Activity |
|---|---|---|---|
| 3-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide | 3-OCHF₂ | 3,5-dibromo-2-hydroxy | Potent antifungal activity nih.gov |
| 3-Difluoromethoxy-N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide | 3-OCHF₂ | 5-bromo-2-hydroxy | Antifungal activity nih.gov |
Role of Hydrazide Functional Group Modifications in SAR
The hydrazide functional group (-CONHNH₂) is a cornerstone of the this compound scaffold, primarily due to its synthetic versatility and its ability to form crucial interactions with biological targets. It serves as a versatile linker and a key pharmacophoric element.
The primary role of the hydrazide group in many derivatives is to act as a synthetic handle for introducing further diversity. It readily condenses with various aldehydes and ketones to form acylhydrazones. nih.gov This reaction is fundamental to creating large libraries of compounds for screening, such as the antifungal acylhydrazones mentioned previously. nih.gov In these derivatives, the resulting N'-benzylidene group introduces a second aromatic ring (Ring B), and the -NH-N=CH- linkage is critical for orienting this ring relative to the 3-(difluoromethoxy)benzoyl portion.
The hydrazide moiety itself is rich in hydrogen bonding capabilities. The amide proton (NH) and the carbonyl oxygen (C=O) can act as hydrogen bond donors and acceptors, respectively. These interactions are often essential for anchoring the ligand within a receptor's binding site. For example, in acylhydrazones, the amide proton and the imine nitrogen can form a stable six-membered ring through an intramolecular hydrogen bond with the 2-hydroxyl group on Ring B, which helps to rigidify the molecule in a bioactive conformation. nih.gov
Modifications of the hydrazide group, for instance, by cyclizing it into heterocyclic structures like oxadiazoles, can serve as a strategy to create bioisosteres. nih.gov An oxadiazole mimic of an acylhydrazone was synthesized to explore alternative scaffolds that might retain or improve biological activity while potentially offering different pharmacokinetic properties. nih.gov
| Core Scaffold | Modification | Resulting Structure | Significance |
|---|---|---|---|
| This compound | Condensation with substituted salicylaldehydes | N'-(substituted-2-hydroxybenzylidene)benzohydrazides | Introduction of a second phenyl ring (Ring B) to explore further SAR. The hydrazone linker is crucial for activity. nih.gov |
| Acylhydrazone derivative | Cyclization (e.g., with hypervalent iodine) | Oxadiazole mimic | Creates a rigid, heterocyclic bioisostere of the hydrazone linkage to probe the importance of the linker's conformation and hydrogen bonding capacity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.combiolscigroup.us For this compound derivatives, a QSAR model could be invaluable for predicting the potency of unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds. nih.gov
The development of a QSAR model for this class of compounds would begin with a dataset of derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values). jmaterenvironsci.com For each molecule, a set of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the difluoromethoxy group and other substituents on the phenyl rings would be captured by these descriptors. biolscigroup.us
Steric Descriptors: These describe the size and shape of the molecule, for example, molecular volume or surface area.
Hydrophobic Descriptors: Typically represented by LogP, which quantifies the molecule's lipophilicity. The -OCHF₂ group significantly influences this parameter.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing atomic connectivity and branching.
Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation of the following general form would be generated:
Biological Activity = c₁d₁ + c₂d₂ + ... + c₀
where d represents the molecular descriptors and c are the regression coefficients determined from the analysis. jmaterenvironsci.com The quality of the model is assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). A robust and predictive QSAR model could then be used to screen a virtual library of this compound derivatives, identifying those with the highest predicted activity for synthesis and testing.
Pharmacophore Generation and Receptor Mapping for Targeted Design
Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govyoutube.com A pharmacophore model for active this compound derivatives would serve as a 3D query to search for novel scaffolds with the potential for similar activity. acs.org
The generation of a pharmacophore model can be ligand-based, derived from a set of known active molecules, or structure-based, if the 3D structure of the biological target is known. nih.gov For the this compound scaffold, a ligand-based approach could be developed using potent derivatives like 3-Difluoromethoxy-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide .
The key pharmacophoric features would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the hydrazide and the oxygen of the difluoromethoxy group.
Hydrogen Bond Donors (HBD): The amide proton (NH) of the hydrazide and the hydroxyl group on the second phenyl ring. acs.org
Aromatic Rings (AR): The 3-(difluoromethoxy)phenyl ring and the substituted phenyl ring.
Hydrophobic Features (HY): The difluoromethoxy group itself and potentially the bromine substituents.
Once generated and validated, this pharmacophore model can be used for several applications. It can guide the design of new derivatives by ensuring they contain the necessary features in the correct spatial orientation. More importantly, it can be used to perform virtual screening of large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.govacs.org This approach facilitates the discovery of new hit compounds beyond the original benzohydrazide (B10538) series.
Emerging Research Directions and Potential Applications of 3 Difluoromethoxy Benzohydrazide
3-(Difluoromethoxy)benzohydrazide as a Versatile Chemical Building Block
This compound is recognized as a valuable organic compound for life science and research applications. americanelements.com Its utility stems from the dual functionality of the molecule: the reactive benzohydrazide (B10538) moiety and the property-enhancing difluoromethoxy group. The hydrazide functional group (-CONHNH₂) is a well-established precursor in numerous chemical transformations, while the 3-difluoromethoxy-phenyl fragment imparts unique electronic and steric properties that can be leveraged in the design of new molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 321196-03-6 |
| Chemical Formula | C₈H₈F₂N₂O₂ |
| Molecular Weight | 202.16 g/mol |
| IUPAC Name | This compound |
| Structure |
Note: Data sourced from publicly available chemical databases. Structural representation is a 2D depiction.
The benzohydrazide core of the molecule serves as a powerful handle in advanced organic synthesis. Hydrazides are readily converted into a wide array of other functional groups and molecular scaffolds. A primary application is in the synthesis of N-acylhydrazones through condensation reactions with various aldehydes and ketones. derpharmachemica.com
This reaction is typically high-yielding and allows for the introduction of diverse substituents (R¹ and R²). The resulting 3-(difluoromethoxy)benzoylhydrazones are themselves stable, versatile intermediates. They contain an azomethine group (-C=N-) and can participate in cyclization reactions, serve as ligands for metal catalysts, or act as key components in multicomponent reactions. The difluoromethoxy group is generally stable under these reaction conditions, ensuring that its beneficial properties are retained in the final products. organic-chemistry.org
A significant area of application for benzohydrazides is in the synthesis of heterocyclic compounds, which form the structural core of many pharmaceuticals and agrochemicals. nih.govresearchgate.net this compound is an ideal precursor for creating novel heterocyclic systems bearing the difluoromethoxy-phenyl moiety. The hydrazide functional group can be readily cyclized to form various five- and six-membered rings. researchgate.netekb.eg
For example, reaction with carbon disulfide (CS₂) in a basic medium, followed by treatment with hydrazine (B178648) hydrate (B1144303), can yield substituted 1,2,4-triazoles. Alternatively, cyclization with various reagents can lead to the formation of 1,3,4-oxadiazoles. researchgate.net The [3+2] cycloaddition reaction of related hydrazonoyl halides (which can be derived from hydrazides) with alkynes or alkenes is a powerful method for constructing pyrazole (B372694) rings. nih.govresearchgate.net The use of this compound in these established synthetic routes provides direct access to a new class of fluorinated heterocycles.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagent(s) | Resulting Heterocycle |
| This compound | 1. CS₂, KOH2. Hydrazine Hydrate | 4-amino-5-(3-(difluoromethoxy)phenyl)-4H-1,2,4-triazole-3-thiol |
| This compound | Phosgene or equivalent | 5-(3-(difluoromethoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one |
| This compound | Acetylacetone | 3,5-dimethyl-1-(3-(difluoromethoxy)benzoyl)-1H-pyrazole |
| 3-(Difluoromethoxy)benzoylhydrazone | Various (e.g., via cycloaddition) | Substituted Pyrazolines/Pyrazoles |
Role in Material Science Applications (Theoretical or Exploratory)
While specific research is limited, the structure of this compound suggests several theoretical or exploratory roles in material science. americanelements.com The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. The combination of an aromatic ring and the polar hydrazide group, which can participate in extensive hydrogen bonding, opens possibilities for the design of self-assembling systems and supramolecular architectures.
Potential exploratory areas include:
Fluorinated Polymers: The molecule could be functionalized and incorporated as a monomer into polymers like polyamides or polyimides. The difluoromethoxy group could enhance the thermal stability and lower the dielectric constant of the resulting materials, making them potentially useful in electronics.
Liquid Crystals: The rigid phenyl ring combined with the flexible difluoromethoxy group and the hydrogen-bonding hydrazide moiety are features commonly found in liquid crystalline compounds. Derivatives of this compound could be synthesized and investigated for liquid crystal behavior.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydrazide and the potential for derivatization into other ligating groups (like triazoles or oxadiazoles) make it a candidate for constructing coordination polymers or MOFs. The fluorine atoms could line the pores of such frameworks, tuning their properties for gas sorption or separation applications.
Development of Molecular Probes and Research Tools
Molecular probes are specialized molecules used to study biological systems, often by detecting specific ions, molecules, or proteins. researchgate.netrsc.org The design of these probes requires a recognition element that binds to the target and a signaling moiety (e.g., a fluorophore) that reports on the binding event.
This compound is a promising scaffold for developing such probes. The 3-(difluoromethoxy)phenyl group can serve as the recognition element, as the difluoromethoxy substituent is known to influence protein-ligand interactions. The reactive hydrazide end provides a convenient point of attachment for conjugating reporter groups, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or radiolabels for imaging studies. This modular design allows for the creation of a "toolbox" of chemical probes to investigate biological targets that recognize the difluoromethoxy-phenyl motif.
Future Directions in the Design of Novel Chemical Entities Incorporating the this compound Moiety
The true potential of this compound lies in its application as a starting point for the rational design of novel chemical entities with tailored properties. Future research is likely to focus on several key areas:
Combinatorial Chemistry and Library Synthesis: Using the hydrazide as a reactive hub, large libraries of derivatives, particularly hydrazones and heterocycles (oxadiazoles, triazoles, pyrazoles), can be synthesized. These libraries can then be screened against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify new drug leads. nih.govnih.gov
Bioisosteric Replacement: In known bioactive compounds, a phenyl or other aromatic group could be replaced with the 3-(difluoromethoxy)phenyl group via synthesis from this compound. This bioisosteric replacement could lead to compounds with improved pharmacokinetic or pharmacodynamic profiles.
Fragment-Based Drug Discovery (FBDD): The 3-(difluoromethoxy)phenyl moiety itself can be considered a valuable fragment. By identifying its weak interactions with a protein target, more potent leads can be built out from this starting point, with the benzohydrazide serving as the initial vector for linking to other fragments or growing the molecule.
Development of Advanced Materials: Systematic exploration of the coordination chemistry and polymerization reactions of this compound and its derivatives could lead to the discovery of new functional materials with applications in electronics, separations, or sensing.
Conclusion and Future Outlook
Summary of Key Academic Contributions Pertaining to 3-(Difluoromethoxy)benzohydrazide
The academic focus on this compound has primarily centered on its role as a versatile building block in the synthesis of more complex molecules with potential biological activities. Research has demonstrated its utility in creating a variety of derivatives. These derivatives are often investigated for their potential applications in medicinal chemistry and materials science. The introduction of the difluoromethoxy group is a key feature, as fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. While specific studies on the biological activity of this compound itself are not extensively detailed in publicly available research, its importance is implied through its use as a precursor in the synthesis of compounds with potential therapeutic applications.
Unaddressed Research Gaps and Future Academic Inquiries
A significant gap in the current body of research is the limited investigation into the intrinsic biological and pharmacological properties of this compound. Future academic inquiries could focus on a comprehensive screening of this compound against various biological targets to uncover any standalone therapeutic potential.
Key unaddressed research questions include:
What is the full spectrum of biological activity for this compound?
What are the detailed pharmacokinetic and pharmacodynamic profiles of this compound?
Can the synthetic methodologies for producing this compound be further optimized for higher yield, lower cost, and greater sustainability?
What are the solid-state properties and polymorphism of this compound, and how do they influence its suitability for various applications?
Systematic studies to answer these questions would provide a more complete understanding of this compound and could unveil new applications.
Long-Term Perspectives for Research on Aryl Hydrazides with Fluorinated Substituents
The long-term outlook for research on aryl hydrazides with fluorinated substituents, including compounds like this compound, remains highly promising. This class of compounds sits (B43327) at the intersection of several important areas of chemical research.
Future research in this area is likely to be driven by the following perspectives:
Drug Discovery and Development : Aryl hydrazides are recognized pharmacophores, and the incorporation of fluorine often imparts favorable properties for drug candidates. nih.gov Continued exploration of fluorinated aryl hydrazide derivatives as inhibitors of enzymes like cholinesterases or as anticancer and antimicrobial agents is a promising avenue. nih.govnih.govnih.gov The development of novel benzohydrazide (B10538) derivatives as potential EGFR kinase inhibitors for cancer therapy is an active area of research. nih.gov
Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. Research into fluorinated aryl hydrazides as potential herbicides, fungicides, or insecticides may lead to the development of new crop protection agents.
Materials Science : The unique electronic properties conferred by fluorination can be exploited in the design of novel organic materials. Aryl hydrazides can serve as ligands or building blocks for coordination polymers and metal-organic frameworks with interesting optical, electronic, or catalytic properties.
Advanced Synthesis : The development of more efficient and selective methods for the synthesis of fluorinated aryl hydrazides will continue to be a focus. This includes the exploration of new fluorinating reagents and catalytic methods to streamline the production of these valuable compounds.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrazone bond formation (e.g., peaks at δ 8.5–10.0 ppm for NH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulae (e.g., exact mass ±5 ppm).
- X-ray Crystallography : Resolves crystal structures and intermolecular interactions, critical for SAR studies .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Advanced Research Question
SAR studies require systematic variation of substituents and computational modeling:
- Substituent modification : Introduce electron-withdrawing (e.g., -CF₃, -Br) or electron-donating (-OCH₃) groups on the benzohydrazide core to assess electronic effects on bioactivity .
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., AChE active site residues Trp86, Glu202). Validate with in vitro assays .
- Physicochemical profiling : Calculate logP, polar surface area, and solubility to optimize blood-brain barrier permeability for CNS targets .
What strategies resolve conflicting activity data in in vitro assays of this compound derivatives?
Advanced Research Question
Conflicting data may arise from assay variability or compound aggregation. Mitigation strategies include:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) with triplicate measurements.
- Enzyme kinetics : Determine inhibition type (competitive, non-competitive) via Lineweaver-Burk plots. Mixed-type inhibition suggests multiple binding modes .
- Cytotoxicity screening : Use MTT assays on eukaryotic cell lines (e.g., HEK293) to rule out nonspecific toxicity .
How can molecular docking guide the design of this compound-based enzyme inhibitors?
Advanced Research Question
- Target selection : Prioritize enzymes with known fluorinated ligand interactions (e.g., AChE, EGFR kinase).
- Ligand preparation : Generate 3D conformers of derivatives using tools like Open Babel.
- Docking protocols : Apply flexible docking to account for side-chain movements in the enzyme’s active site.
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. For example, 4-(trifluoromethyl) derivatives show strong AChE binding (docking score: −9.2 kcal/mol) correlating with low IC₅₀ values .
What are the applications of this compound in coordination chemistry?
Basic Research Question
The hydrazide moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with catalytic or antimicrobial properties. Key steps:
- Synthesis : React this compound with metal salts (e.g., CuCl₂) in methanol.
- Characterization : Use UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to study redox behavior.
- Applications : Catalyze organic reactions (e.g., oxidation of alcohols) or inhibit bacterial growth (MIC: 8–32 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
